Chemical structure properties of 4-Bromo-2-methoxypyridine-3-boronic acid
Chemical structure properties of 4-Bromo-2-methoxypyridine-3-boronic acid
An In-Depth Technical Guide to the Structural Properties and Synthetic Strategy of 4-Bromo-2-methoxypyridine-3-boronic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 4-Bromo-2-methoxypyridine-3-boronic acid. As a highly functionalized heterocyclic building block, this compound holds significant promise for researchers, medicinal chemists, and drug development professionals. Its strategic arrangement of a bromine atom, a methoxy group, and a boronic acid on a pyridine scaffold makes it a versatile reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document will delve into its physicochemical characteristics, propose a logical synthetic pathway based on established chemical principles, and outline its anticipated reactivity and utility in modern organic synthesis.
Introduction: The Strategic Value of Functionalized Pyridine Boronic Acids
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties make it a cornerstone of drug design. The introduction of a boronic acid moiety transforms the pyridine into a powerful building block for the Suzuki-Miyaura cross-coupling reaction, one of the most robust methods for forming carbon-carbon bonds.[1][2]
Boronic acids and their derivatives have seen a surge of interest in drug discovery, culminating in FDA-approved drugs like Bortezomib (Velcade).[3] These compounds are recognized for their stability, generally low toxicity, and versatile reactivity.[4] The subject of this guide, 4-Bromo-2-methoxypyridine-3-boronic acid, combines three key functional elements on this valuable core:
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The Boronic Acid (-B(OH)₂): The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond at the 3-position.
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The Bromo (-Br) group: A secondary reactive handle for sequential or orthogonal cross-coupling reactions, allowing for the synthesis of multi-substituted pyridines.
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The Methoxy (-OCH₃) group: An electron-donating group that modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives.
This unique combination makes 4-Bromo-2-methoxypyridine-3-boronic acid a high-potential intermediate for creating diverse chemical libraries and accessing novel chemical space.
Physicochemical and Structural Properties
While specific experimental data for 4-Bromo-2-methoxypyridine-3-boronic acid is not widely available, its properties can be reliably inferred from closely related analogs such as 2-methoxypyridine-3-boronic acid and other brominated pyridines.
Structural Diagram
Caption: Chemical Structure of 4-Bromo-2-methoxypyridine-3-boronic acid.
Predicted Physicochemical Data
The following table summarizes the predicted properties based on structural analogs and computational models.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₆H₇BBrNO₃ | Based on atom count. |
| Molecular Weight | ~231.84 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or tan solid | Similar to 2-Methoxypyridine-3-boronic acid (tan solid).[5] |
| Melting Point | 135-150 °C | 2-Methoxypyridine-3-boronic acid melts at 140-144 °C.[6] The bromo-substituent may slightly alter this. |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water and non-polar organic solvents. | Boronic acids generally exhibit good solubility in polar organic solvents.[7] |
| Stability | Store under inert atmosphere, refrigerated. Sensitive to strong oxidizing agents and strong acids. | Standard storage conditions for boronic acids to prevent degradation (e.g., protodeboronation).[8] |
Proposed Synthetic Pathway
The synthesis of 4-Bromo-2-methoxypyridine-3-boronic acid can be logically designed from commercially available precursors. A robust and field-proven approach involves a lithium-halogen exchange followed by borylation.
Retrosynthetic Analysis
A logical disconnection points to 3,4-dibromo-2-methoxypyridine as a key intermediate. This precursor offers regioselective functionalization, as the bromine at the 3-position is generally more susceptible to lithium-halogen exchange than the one at the 4-position due to the directing effect of the adjacent methoxy group.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Bromination of 4-Bromo-2-methoxypyridine
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-2-methoxypyridine (1.0 eq).[9][10]
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Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dibromo-2-methoxypyridine.
Step 2: Lithiation and Borylation
This step is adapted from established procedures for synthesizing pyridyl boronic acids.[11]
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Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the crude 3,4-dibromo-2-methoxypyridine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-Butyllithium (n-BuLi) (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the organolithium intermediate. Stir for 1 hour at this temperature.
-
Borylation: Slowly add triisopropyl borate (1.5 eq) to the reaction mixture at -78 °C.
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Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
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Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 2N aqueous HCl until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the borate ester.
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Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The product may remain in the aqueous layer or partition between layers. Adjusting pH may be necessary. The combined organic extracts are dried and concentrated. Purification is typically achieved by recrystallization or column chromatography on silica gel to yield pure 4-Bromo-2-methoxypyridine-3-boronic acid.
Reactivity and Applications in Synthesis
The primary utility of 4-Bromo-2-methoxypyridine-3-boronic acid is as a versatile partner in Suzuki-Miyaura cross-coupling reactions. The two distinct halogen handles (boronic acid and bromine) allow for controlled, sequential couplings.
Suzuki-Miyaura Cross-Coupling Workflow
The boronic acid at the C3 position will readily couple with a variety of aryl or heteroaryl halides (or triflates) under standard palladium-catalyzed conditions.[12][13]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol is a general guideline for coupling the boronic acid moiety.[1][14]
-
Setup: In a Schlenk flask, combine 4-Bromo-2-methoxypyridine-3-boronic acid (1.0 eq), the aryl halide partner (1.1 eq), a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[7]
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
The resulting 3-aryl-4-bromo-2-methoxypyridine product retains the bromine atom, which can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) to build even more complex molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. The safety profile is extrapolated from MSDS information for analogous compounds like 2-methoxypyridine-3-boronic acid and other brominated pyridines.[5][15][16]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[17]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17]
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
-
Storage:
Conclusion
4-Bromo-2-methoxypyridine-3-boronic acid represents a highly valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. Its strategically positioned functional groups enable sequential and regioselective cross-coupling reactions, providing a powerful tool for the synthesis of complex, multi-substituted pyridine derivatives. The synthetic and application protocols outlined in this guide, derived from established chemical principles and data from close analogs, provide a solid foundation for researchers to incorporate this versatile reagent into their discovery programs. Proper adherence to safety and handling procedures is paramount for its successful and safe utilization.
References
-
PubChem. (n.d.). 4-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ahmad, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5643. [Link]
-
Chojnacka, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339–2347. [Link]
-
Wang, L., et al. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Journal of Physics: Conference Series, 1549, 032047. [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5585. [Link]
-
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]
-
Al-Masum, M., & Al-Ghamdi, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
-
Li, W., et al. (2002). 3-Pyridylboronic Acid. Organic Syntheses, 79, 227. [Link]
-
Warner, A. J., & Smith, D. K. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemistry – A European Journal, 25(50), 11596-11608. [Link]
-
Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
Ahmad, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5643. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-methoxypyridine | 100367-39-3 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
